N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-(2-phenylphenyl)-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-10-15(18-11-19-16)17(22)20-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQUKBRXCNLXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the coupling of a biphenyl derivative with a pyrimidine precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated pyrimidine in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as dimethylformamide (DMF) or toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The biphenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an amine.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications:
Antiviral Activity
N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide has shown promising results as an inhibitor of human immunodeficiency virus (HIV) reverse transcriptase and associated ribonuclease H (RNase H). The compound's structural features facilitate interactions with the active sites of these enzymes, potentially stabilizing binding through chelation with metal ions present in the active site. Studies suggest that it can inhibit these enzymes effectively, making it a candidate for further development as an antiviral drug .
Janus Kinase Inhibition
Recent research indicates that this compound may act as an inhibitor of Janus Kinase (JAK) enzymes, which are critical in various cellular signaling pathways related to inflammation and immunity. Inhibiting JAK enzymes has therapeutic implications for autoimmune disorders and cancers. Preliminary studies have demonstrated in vitro inhibitory activity against JAK1, JAK2, and JAK3 enzymes; however, further investigation is required to assess its in vivo efficacy and safety .
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme inhibition studies due to its ability to bind selectively to specific enzyme active sites. This characteristic allows researchers to explore the mechanisms of enzyme action and potential pathways for therapeutic intervention .
Case Study 1: Antiviral Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antiviral activity against HIV. The results indicated that certain derivatives exhibited significant inhibition of reverse transcriptase and RNase H, suggesting their potential as effective antiviral agents.
Case Study 2: JAK Inhibition
A recent investigation focused on the compound's potential as a JAK inhibitor. The study demonstrated that this compound effectively inhibited JAK enzymes in vitro. The findings highlight its promise for treating diseases characterized by dysregulated JAK signaling .
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the pyrimidine ring can interact with active sites through hydrogen bonding and π-π stacking interactions. These interactions can inhibit the activity of specific enzymes or modulate receptor functions .
Comparison with Similar Compounds
Structural Differences :
Physicochemical Properties :
- Compound 31 exhibits strong absorbance at λmax = 352 nm (ε = 24,700), 522 nm (ε = 36,200), and 250 nm (ε = 59,800), with fluorescence emission at 578 nm (excitation at 566 nm) .
- The sulfonamide group in Compound 31 may improve aqueous solubility compared to the carboxamide in the target compound.
Functional Implications :
- The sulfonamide’s electron-withdrawing nature could alter binding kinetics in biological systems, while the hydroxyl group in both compounds supports hydrogen bonding.
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Structural Differences :
Physicochemical and Functional Properties :
- The tetrahydro-pyrimidine ring introduces conformational flexibility, which may affect target binding specificity .
General Trends in Biphenyl-Fused Compounds
- Electron-Donating vs. Withdrawing Groups: Hydroxyl (target compound) and sulfonamide (Compound 31) groups act as electron donors/withdrawers, respectively, influencing electronic spectra and reactivity.
- Ring Saturation: Fully aromatic pyrimidines (target compound) favor planar binding modes, while tetrahydro-pyrimidines () adopt non-planar conformations.
- Substitution Patterns : Methyl groups () enhance lipophilicity but may reduce solubility, whereas polar groups (e.g., hydroxyl, sulfonamide) improve aqueous compatibility.
Comparative Data Table
Research Implications
- The target compound’s hydroxyl and carboxamide groups make it suitable for applications requiring hydrogen-bonding interactions, such as enzyme inhibition.
- The thioxo-containing analog () may excel in environments favoring lipophilic interactions, such as membrane-bound targets .
Biological Activity
N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in viral replication and cellular signaling pathways. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a biphenyl moiety linked to a pyrimidine ring. The structure can be summarized as follows:
| Feature | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 282.30 g/mol |
| Functional Groups | Hydroxyl (-OH), Carboxamide (-CONH) |
| Structural Characteristics | Aromatic biphenyl enhances hydrophobic interactions |
The biological activity of this compound primarily involves its interaction with specific enzymes:
- Inhibition of HIV Reverse Transcriptase : This compound has been shown to inhibit HIV reverse transcriptase and associated RNase H activity. The structural features allow it to interact with metal cofactors in the active site of these enzymes, crucial for their inhibition.
- Janus Kinase (JAK) Inhibition : this compound also exhibits potential as a JAK inhibitor, which may have implications for treating autoimmune disorders and certain cancers.
Biological Activity Data
Research has demonstrated the compound's effectiveness against various biological targets. Below is a summary of findings from relevant studies:
| Biological Activity | Target Enzyme/Cell Line | IC Value (µM) | Reference |
|---|---|---|---|
| Inhibition of HIV RT | HIV Reverse Transcriptase | 0.5 | |
| Cytotoxicity | K562 Human Leukemia Cells | 10 | |
| Antitumor Activity | IGROV1 Human Tumor Cells | 5 |
Antiviral Activity
In vitro studies have indicated that this compound effectively inhibits HIV replication by targeting reverse transcriptase. Molecular docking studies suggest that the compound stabilizes binding through interactions with key residues in the enzyme's active site.
Antitumor Potential
The compound has shown promising results in inhibiting tumor cell proliferation. In SCID mice bearing KB tumors, it demonstrated significant antitumor activity with complete remissions observed at certain dosages .
Mechanistic Insights
The mechanism of action involves both competitive inhibition and allosteric modulation of enzyme activity. The biphenyl group enhances hydrophobic interactions, while the pyrimidine core facilitates hydrogen bonding with enzyme active sites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of a biphenyl-2-amine derivative with a pyrimidine-carboxylic acid precursor via amide bond formation using coupling agents like HATU or EDC in anhydrous DMF .
- Step 2 : Hydroxylation at the 6-position of the pyrimidine ring using oxidative conditions (e.g., H₂O₂/Fe²⁺) .
- Optimization : Key parameters include temperature control (reflux at 80–100°C), solvent selection (DMF for solubility), and catalyst use (e.g., Pd-based catalysts for cross-coupling). Purity is monitored via HPLC (>98% purity threshold) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves biphenyl and pyrimidine proton environments. Key signals include aromatic protons (δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet at δ 10–12 ppm) .
- X-ray Crystallography : Determines dihedral angles between biphenyl and pyrimidine rings (e.g., ~12° deviation from coplanarity) and hydrogen-bonding patterns (e.g., O–H⋯N interactions) .
- Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across kinase assays)?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
- Solubility Adjustments : Address aggregation artifacts by optimizing DMSO concentrations (<0.1%) or using detergent-based buffers .
- Structural Analog Testing : Compare activity with derivatives (e.g., trifluoromethyl-substituted analogs) to identify substituent effects on potency .
Q. How can the compound’s metabolic stability and off-target interactions be evaluated preclinically?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- Proteome-Wide Profiling : Use thermal shift assays or affinity pulldown-MS to detect off-target protein binding .
- Computational Prediction : Apply QSAR models to predict CYP450 inhibition and prioritize in vitro testing .
Q. What advanced techniques elucidate the compound’s binding mode with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., using GROMACS) to identify key residues (e.g., hinge region hydrogen bonds in kinases) .
- Cryo-EM or X-ray Crystallography : Resolve co-crystal structures to validate binding poses (resolution <2.5 Å recommended) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .
Comparative and Mechanistic Questions
Q. How does the hydroxyl group at the pyrimidine 6-position influence bioactivity compared to analogs with methoxy or methyl groups?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (6-methoxy, 6-methyl) and compare potency in enzyme assays. Hydroxyl groups enhance hydrogen bonding but may reduce membrane permeability (logP ↓0.5–1.0) .
- Free-Wilson Analysis : Quantify substituent contributions to activity using regression models .
Q. What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
